molecular formula C21H18N4O4 B2445383 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 617694-81-2

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No. B2445383
CAS RN: 617694-81-2
M. Wt: 390.399
InChI Key: YSUFEMKYMMRAJZ-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
The exact mass of the compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, as part of its derivatives, exhibits diverse molecular conformations and hydrogen bonding patterns. In various crystalline forms, molecules of this compound demonstrate different orientations and linkages, ranging from forming centrosymmetric aggregates to sheets and ribbons, largely due to N-H...O and C-H...O hydrogen bonds (Narayana et al., 2016).

Synthesis and Structural Characterization

  • A study on the synthesis of various derivatives of 4-aminoantipyrine, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, revealed the formation of unique hydrogen bonding motifs and molecular structures. The research highlighted the importance of these derivatives in structural chemistry (Mnguni & Lemmerer, 2015).

Anti-inflammatory Activity

  • Some derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit notable anti-inflammatory activity. This was demonstrated in a study where certain derivatives showed significant effectiveness in reducing inflammation (Sunder & Maleraju, 2013).

Metal Complex Synthesis

  • The compound has been used to synthesize new ligands and metal complexes. These complexes, characterized by various spectroscopic methods, have been proposed to have octahedral geometrical structures, highlighting the compound's versatility in coordination chemistry (Sarhan et al., 2017).

Role in Heterocyclic Synthesis

  • The compound plays a crucial role in the synthesis of various heterocyclic compounds, such as pyridones and pyrazolo[2,3-a]pyrimidines. This demonstrates its utility in creating diverse chemical structures with potential biological activities (Farag et al., 2004).

Crystal Structure and Biological Activity

  • Research on the crystal structure and biological activity of derivatives of this compound, such as 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, has shown moderate herbicidal and fungicidal activities. This suggests potential agricultural applications (Hu et al., 2016).

Anti-Cancer Activity

  • Some derivatives synthesized using 4-aminoantipyrine as an intermediate, which include the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide moiety, have shown significant anticancer activity against human tumor breast cancer cell lines. This highlights its potential use in developing novel anticancer agents (Ghorab et al., 2014).

Use in Heterocyclic Synthesis

  • It serves as a key intermediate in the synthesis of diverse pyrazole, pyridine, and pyrimidine derivatives. The compound's versatility in chemical synthesis is evident in its ability to form various heterocyclic structures (Fadda et al., 2012).

Antimicrobial Activity

  • Derivatives synthesized from this compound have shown promising antimicrobial properties, suggesting its potential use in developing new antimicrobial agents (Bondock et al., 2008).

Metal Complex Characterization

  • Schiff bases derived from this compound have been used to synthesize metal complexes, which were characterized through various spectroscopic methods, underscoring its utility in the field of coordination chemistry (Abdulghani & Ahmed, 2011).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,3-dioxoindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-13-18(20(28)25(23(13)2)14-8-4-3-5-9-14)22-17(26)12-24-16-11-7-6-10-15(16)19(27)21(24)29/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUFEMKYMMRAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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